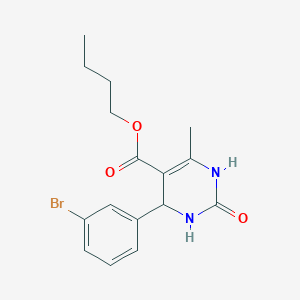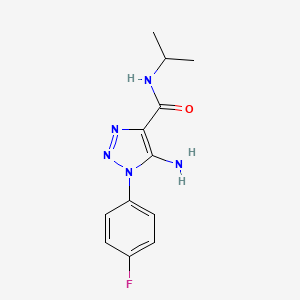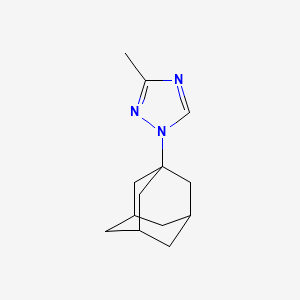
1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as amantadine, which is a well-known antiviral drug. However,
Mécanisme D'action
The mechanism of action of 1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole involves its ability to inhibit viral replication and protect neurons from oxidative stress and neurotoxicity. The compound works by binding to specific receptors or enzymes involved in these processes, thereby preventing their activity.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects, including:
1. Inhibition of viral replication: The compound inhibits viral replication by preventing the release of viral particles from infected cells.
2. Protection of neurons: this compound protects neurons from oxidative stress and neurotoxicity by reducing the production of reactive oxygen species and increasing the expression of antioxidant enzymes.
3. Anti-inflammatory activity: The compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole in lab experiments include its potent antiviral activity, neuroprotective effects, and anti-inflammatory activity. However, the limitations include its potential toxicity and the need for further studies to determine its optimal dosage and administration.
Orientations Futures
1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole has various potential future directions for scientific research, including:
1. Development of new antiviral drugs: The compound can be used as a lead compound for the development of new antiviral drugs with improved efficacy and safety profiles.
2. Treatment of neurodegenerative diseases: this compound can be further studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
3. Anti-inflammatory therapy: The compound can be investigated for its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease.
Conclusion:
This compound is a chemical compound that has various scientific research applications, including its use as an antiviral drug, neuroprotective agent, and anti-inflammatory agent. The compound has potential future directions for the development of new drugs and the treatment of various diseases. However, further studies are needed to determine its optimal dosage and administration and to assess its potential toxicity.
Méthodes De Synthèse
The synthesis of 1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole involves the reaction of adamantane with methyl hydrazine in the presence of a strong acid catalyst. The reaction proceeds through a series of steps, including the formation of an intermediate hydrazone, which is then cyclized to form the triazole ring. The final product is obtained through purification and isolation steps.
Applications De Recherche Scientifique
1-(1-adamantyl)-3-methyl-1H-1,2,4-triazole has been found to have various scientific research applications, including:
1. Antiviral activity: this compound has been shown to have potent antiviral activity against a range of viruses, including influenza A virus, hepatitis C virus, and human immunodeficiency virus (HIV).
2. Neuroprotection: Studies have shown that this compound has neuroprotective effects and can prevent neuronal damage caused by oxidative stress and neurotoxicity.
3. Anti-inflammatory activity: this compound has been found to have anti-inflammatory activity and can reduce inflammation in various animal models.
Propriétés
IUPAC Name |
1-(1-adamantyl)-3-methyl-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c1-9-14-8-16(15-9)13-5-10-2-11(6-13)4-12(3-10)7-13/h8,10-12H,2-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQRLZJCTKYSSGD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=N1)C23CC4CC(C2)CC(C4)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(4-{[(2,4-dichlorophenyl)amino]carbonyl}phenyl)-2-thiophenecarboxamide](/img/structure/B5199542.png)


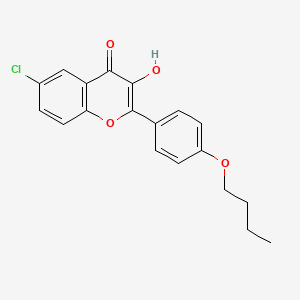
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-methoxy-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}ethanamine](/img/structure/B5199564.png)
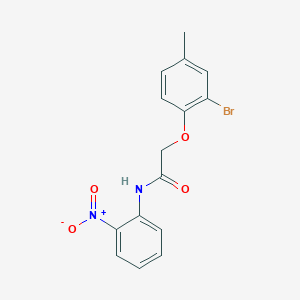
![ethyl [5-(4-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5199586.png)
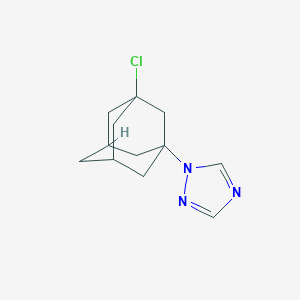
![N-ethyl-2,6-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-4-pyrimidinecarboxamide](/img/structure/B5199608.png)

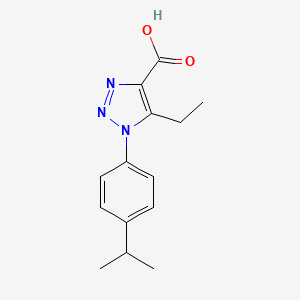
![N-[1-[(tert-butylamino)carbonyl]-2-(2-furyl)vinyl]-4-methylbenzamide](/img/structure/B5199620.png)
